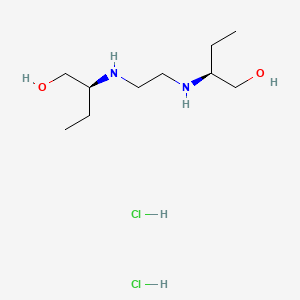

Ethambutol dihydrochloride

Description

TB can be an opportunistic infection (OI) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.

Ethambutol Hydrochloride is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of ethambutol hydrochloride is unknown, ethambutol hydrochloride inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.

An antitubercular agent that inhibits the transfer of mycolic acids into the cell wall of the tubercle bacillus. It may also inhibit the synthesis of spermidine in mycobacteria. The action is usually bactericidal, and the drug can penetrate human cell membranes to exert its lethal effect. (From Smith and Reynard, Textbook of Pharmacology, 1992, p863)

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045345 | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-11-7, 22196-75-4 | |

| Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Ethambutol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHAMBUTOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ethambutol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of ethambutol dihydrochloride, a crucial antitubercular agent. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

Ethambutol is a bacteriostatic drug effective against Mycobacterium tuberculosis. It is a cornerstone of the multi-drug treatment regimen for tuberculosis. For laboratory and research purposes, the synthesis and purification of this compound are essential for various studies, including the development of new analogs and drug delivery systems. The most prevalent and practical synthetic route involves the condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. This guide will focus on this widely adopted method.

Synthesis of Ethambutol

The synthesis of ethambutol is achieved through the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. The reaction is typically carried out at elevated temperatures, and an excess of the aminobutanol is used to minimize the formation of by-products.

Reaction Scheme:

This protocol is a compilation of best practices derived from established synthetic methods.

Materials:

-

(S)-(+)-2-amino-1-butanol

-

1,2-dichloroethane

-

Absolute Ethanol

-

Hydrochloric acid (concentrated or as an ethanol solution)

-

Ammonia gas (for neutralization variant)

-

Low-boiling point organic solvent (e.g., methanol) (for neutralization variant)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Heating mantle

-

Distillation apparatus (for recovery of excess reactants)

-

pH meter or pH indicator strips

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, place an excess of (S)-(+)-2-amino-1-butanol.

-

Heating: Heat the (S)-(+)-2-amino-1-butanol to a temperature between 110°C and 140°C with continuous stirring.[1]

-

Addition of 1,2-Dichloroethane: Slowly add 1,2-dichloroethane to the heated (S)-(+)-2-amino-1-butanol over a period of 2 to 2.5 hours.[1][2] The molar ratio of (S)-2-aminobutanol to 1,2-dichloroethane can vary, with ratios as high as 9.36:1 being reported to improve yield and reduce byproducts.[1]

-

Reaction: Maintain the reaction mixture at a temperature between 110°C and 140°C for an additional 3 to 7 hours after the addition is complete.[1][2]

-

Recovery of Excess Reactant: After the reaction is complete, recover the excess (S)-(+)-2-amino-1-butanol by vacuum distillation at a temperature of around 150°C and a vacuum pressure of -0.09 MPa.[1][3]

-

Neutralization (Optional Variant): In an alternative procedure, the reaction can be carried out in a low-boiling point organic solvent like methanol at a lower temperature of 70-80°C.[2] In this variant, the hydrochloric acid produced during the reaction is neutralized by bubbling ammonia gas through the reaction mixture until the pH reaches 9-10.[2]

Purification of this compound

The crude ethambutol base is converted to its dihydrochloride salt and purified by crystallization.

Procedure:

-

Dissolution: Cool the crude ethambutol residue to about 70°C and dissolve it in absolute ethanol.[1][3]

-

Acidification: Slowly add an ethanol solution of hydrochloric acid (e.g., 30% HCl in ethanol) to the stirred ethambutol solution at around 30°C.[1][3] Adjust the pH to a range of 3 to 4.[1][4]

-

Crystallization: Slowly cool the solution to a temperature between 0°C and 10°C to induce crystallization of this compound.[1][2][3] The crystallization time can range from 1 to 8 hours.[3]

-

Isolation: Collect the crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals under vacuum.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis and purification of this compound from various sources.

| Parameter | Value | Reference |

| Synthesis | ||

| Molar Ratio of (S)-2-aminobutanol to 1,2-dichloroethane | 9.36:1 | [1] |

| Reaction Temperature | 110°C - 140°C | [1] |

| Reaction Time | 3 - 7 hours | [1][2] |

| Purification | ||

| Crystallization Temperature | 0°C - 10°C | [1][2][3] |

| pH for Crystallization | 3.0 - 4.0 | [1][4] |

| Product Characteristics | ||

| Yield | 80.16% - 96.3% | [2][3] |

| Purity | >99% | [1][3][4] |

| Melting Point | 199°C - 204°C | [1][3] |

| Residue on Ignition | < 0.1% | [1] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound on a laboratory scale. By following the outlined protocols and considering the quantitative data presented, researchers can reliably produce high-purity this compound for their scientific investigations. The provided workflow diagram offers a clear visual summary of the entire process, from starting materials to the final purified product. Adherence to standard laboratory safety practices is paramount during all stages of this synthesis.

References

- 1. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]

- 3. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

- 4. CN103435501A - Salt formation crystallization method of ethambutol hydrochloride - Google Patents [patents.google.com]

Ethambutol Dihydrochloride: A Comprehensive Technical Guide to its Physicochemical Properties and Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the essential physicochemical properties and detailed crystal structure of ethambutol dihydrochloride, a primary bacteriostatic agent in the treatment of tuberculosis. This document synthesizes critical data from various scientific sources to offer a comprehensive resource for professionals in drug development and research.

Physicochemical Properties

This compound ((+)-(S,S)-2,2'-(Ethylenediimino)di-1-butanol dihydrochloride) is a synthetic antitubercular agent. The therapeutically active stereoisomer is the (S,S)-form.[1][2] Its fundamental physicochemical characteristics are crucial for formulation development, bioavailability, and understanding its mechanism of action.

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₄N₂O₂·2HCl | [3][4] |

| Molecular Weight | 277.23 g/mol | [3] |

| Melting Point | 198 - 203 °C | [4] |

| pKa₁ | 6.3 - 6.6 | [1] |

| pKa₂ | 9.3 - 9.5 | [1] |

| Solubility (37 °C) | ||

| Water | 649 mg/mL | [1] |

| pH 1.2 (SGFsp) | 771 mg/mL | [1] |

| pH 4.5 (Phosphate Buffer) | 706 mg/mL | [1] |

| pH 6.8 (SIFsp) | 747 mg/mL | [1] |

| Qualitative Solubility | Very soluble in water; slightly soluble in ethanol; very slightly soluble in chloroform; almost insoluble in ether. | [4] |

| Polymorphism | Exhibits polymorphism; at least four forms are known for the (S,S)-diastereomer. Form II is used in pharmaceutical formulations. | [1][5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

This protocol is based on the standard pharmacopeial capillary method.

-

Sample Preparation: The this compound sample is finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours.

-

Capillary Loading: A small amount of the dried powder is packed into a capillary tube (typically 1.3-1.8 mm outer diameter) to a height of 2.5-3.5 mm. The tube is tapped gently to ensure tight packing.

-

Instrumentation: A calibrated melting point apparatus with a heated metal block or oil bath is used.

-

Measurement:

-

The apparatus is pre-heated to a temperature approximately 10°C below the expected melting point.

-

The capillary tube is inserted into the apparatus.

-

The temperature is then increased at a constant rate, typically 1 °C/min.

-

The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy (onset point) to the temperature at which it is completely molten (clear point).

-

-

Calibration: The apparatus should be regularly calibrated using certified reference standards with known melting points.

This method determines the equilibrium solubility of the compound.

-

Preparation of Media: Buffer solutions of the desired pH (e.g., pH 1.2, 4.5, 6.8) and purified water are prepared and brought to the target temperature (e.g., 37 °C) in a thermostatically controlled water bath.

-

Sample Addition: An excess amount of this compound is added to flasks containing a known volume of each medium. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The flasks are sealed and agitated (e.g., in a shaker bath) at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit sedimentation of the excess solid. An aliquot of the supernatant is then withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the drug. Centrifugation can also be used for phase separation.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

pH Verification: The pH of the saturated solution is measured after the experiment to ensure it has not significantly deviated from the initial pH of the buffer.

This method is used to determine the acid dissociation constants of the ionizable groups in the molecule.

-

Instrument Calibration: A potentiometer equipped with a suitable electrode (e.g., a combination glass pH electrode) is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of purified water (or a water-cosolvent mixture for poorly soluble compounds) to achieve a specific concentration (e.g., 0.01 M). The ionic strength of the solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.

-

Titration: The sample solution is placed in a thermostatted vessel and stirred continuously. A standardized titrant (e.g., 0.1 M NaOH for the titration of an acidic salt) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration continues until the pH has passed through both equivalence points.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-neutralization points, which can be determined from the inflection points of the curve. The first and second derivatives of the titration curve can be used to accurately locate these points.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is a critical determinant of a drug's stability, dissolution rate, and manufacturability. This compound is known to be polymorphic, meaning it can exist in different crystal structures.[5]

Polymorphism and Crystal System

The therapeutically active (S,S)-ethambutol dihydrochloride has at least four known polymorphic forms.[5] Of these, Forms I and II are enantiotropically related, with a reversible single-crystal-to-single-crystal phase transformation occurring upon heating Form II to Form I at approximately 74 °C.[5] Form II is the stable form at room temperature and is the polymorph used in pharmaceutical products.[1] The crystal structures of both Form I and Form II have been determined.[5]

Crystallographic Data

The crystallographic data for the two well-characterized polymorphs of (S,S)-ethambutol dihydrochloride are presented below.

| Parameter | Form II (Room Temperature) | Form I (High Temperature) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 8.44 | 8.54 |

| b (Å) | 15.60 | 15.65 |

| c (Å) | 5.56 | 5.53 |

| β (°) | 91.3 | 92.1 |

| Volume (ų) | 732.4 | 738.3 |

| Z | 2 | 2 |

| Data sourced from Rubin-Preminger et al., 2004.[5] |

Molecular Conformation and Hydrogen Bonding

In the crystalline state, the ethambutol dication adopts a specific conformation. The molecule is characterized by extensive hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice. The primary and secondary amine groups, as well as the hydroxyl groups, act as hydrogen bond donors, while the chloride ions and the oxygen atoms of the hydroxyl groups act as acceptors. This creates a robust three-dimensional network of N-H···Cl, O-H···Cl, and N-H···O interactions, contributing to the overall stability of the crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

The determination of a crystal structure is achieved through single-crystal X-ray diffraction.

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality and sufficient size (typically 10-250 µm). This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Crystal Selection and Mounting: A suitable single crystal, free of significant defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled (often to ~100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

-

A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms in the asymmetric unit are determined using computational methods (e.g., direct methods or Patterson methods). This results in an initial electron density map.

-

A molecular model is built into the electron density map.

-

The model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

-

Structure Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for Physicochemical and Crystallographic Analysis.

References

Stereospecificity of Ethambutol Enantiomers and Antitubercular Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereospecificity of ethambutol's enantiomers and their corresponding antitubercular activity. Ethambutol, a cornerstone in the treatment of tuberculosis, possesses two chiral centers, resulting in three stereoisomers: the dextrorotatory (+)-(S,S)-enantiomer, the levorotatory (-)-(R,R)-enantiomer, and the achiral meso-form. It is well-established that the antitubercular efficacy of ethambutol is almost exclusively attributed to the (+)-(S,S)-enantiomer. This guide will detail the quantitative differences in activity between the stereoisomers, outline the experimental protocols for determining antitubercular activity and target enzyme inhibition, and provide a methodology for the synthesis and chiral separation of the enantiomers.

Introduction

Ethambutol is a bacteriostatic agent primarily used in combination with other drugs for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.[1] Its mechanism of action involves the inhibition of arabinosyl transferases, enzymes crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1] The presence of two chiral centers in ethambutol's structure leads to significant differences in the biological activity of its stereoisomers. Understanding this stereospecificity is paramount for optimizing therapeutic efficacy and minimizing potential toxicity.

Stereoisomers of Ethambutol and Antitubercular Activity

Ethambutol exists in three stereoisomeric forms:

-

(+)-(S,S)-Ethambutol: The dextrorotatory enantiomer.

-

(-)-(R,R)-Ethambutol: The levorotatory enantiomer.

-

meso-Ethambutol: An achiral diastereomer.

The antitubercular activity resides almost entirely in the (+)-(S,S)-enantiomer.[2][3] This stereoisomer is reported to be 500-fold more potent than the (-)-(R,R)-enantiomer and 12-fold more potent than the meso-form.[2] In contrast, the primary adverse effect associated with ethambutol, optic neuritis, is not stereospecific, with all three isomers demonstrating equipotent toxicity.[2] This critical difference underscores the importance of using the enantiomerically pure (+)-(S,S)-form in clinical practice to maximize the therapeutic index.

Data Presentation: Comparative Antitubercular Activity

| Stereoisomer | Relative Antitubercular Potency |

| (+)-(S,S)-Ethambutol | ~500x more potent than (-)-(R,R)-Ethambutol |

| ~12x more potent than meso-Ethambutol | |

| (-)-(R,R)-Ethambutol | Baseline |

| meso-Ethambutol | ~42x less potent than (+)-(S,S)-Ethambutol |

Mechanism of Action: Inhibition of Arabinosyl Transferases

The primary target of ethambutol is a group of membrane-embedded arabinosyltransferases (Emb) involved in the synthesis of the mycobacterial cell wall.[4] Specifically, ethambutol inhibits EmbA, EmbB, and EmbC, which catalyze the transfer of arabinose residues to build the arabinan domains of arabinogalactan and lipoarabinomannan (LAM).[5] This disruption of cell wall synthesis increases its permeability and is key to the bacteriostatic effect of the drug.[1]

Caption: Mechanism of action of (+)-(S,S)-Ethambutol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized method for determining the MIC of ethambutol against M. tuberculosis is crucial for assessing the activity of its enantiomers. The following protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of each ethambutol stereoisomer that inhibits the visible growth of M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

96-well microtiter plates.

-

(+)-(S,S)-Ethambutol, (-)-(R,R)-Ethambutol, and meso-Ethambutol stock solutions.

-

M. tuberculosis H37Rv strain.

-

Incubator at 37°C.

Procedure:

-

Prepare serial twofold dilutions of each ethambutol stereoisomer in Middlebrook 7H9 broth in the 96-well plates. Concentrations typically range from 0.125 to 64 µg/mL.

-

Prepare a standardized inoculum of M. tuberculosis H37Rv to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control (no inoculum).

-

Seal the plates and incubate at 37°C for 7 to 14 days.

-

The MIC is defined as the lowest drug concentration at which there is no visible growth.

References

The Dawn of a New Antitubercular Agent: The Early Research and Discovery of Ethambutol

A Technical Guide on the Foundational In Vitro and In Vivo Studies of a First-Line Tuberculosis Drug

Introduction

Discovered in 1961 at the Lederle Laboratories of American Cyanamid, ethambutol (EMB) emerged from an extensive screening of synthetic compounds, marking a significant advancement in the chemotherapeutic arsenal against tuberculosis.[1][2][3] Unlike many of its predecessors, ethambutol was a product of deliberate organic synthesis and screening rather than a natural product.[4][5] Its discovery, detailed in seminal publications by Thomas et al. and Wilkinson et al., revealed a compound with potent and specific activity against Mycobacterium tuberculosis.[6][7][8] This technical guide delves into the core early research that defined ethambutol's initial profile, focusing on the critical in vitro and in vivo experiments, structure-activity relationships, and the first explorations into its mode of action that paved the way for its use as a cornerstone of modern tuberculosis therapy.[5]

Core Discovery Workflow

The discovery of ethambutol followed a systematic drug discovery pipeline common for the era, beginning with broad screening and progressively narrowing down to a single, promising clinical candidate. This process underscored the importance of integrated in vitro and in vivo testing to identify a compound with both potent antimicrobial activity and a viable therapeutic window.

Structure-Activity Relationship (SAR): The Critical Role of Stereochemistry

Early research into ethambutol quickly established the profound importance of its stereochemistry. The molecule, dextro-2,2'-(ethylenediimino)-di-1-butanol, possesses two chiral centers, leading to three stereoisomers: a dextrorotatory ((S,S)) enantiomer, a levorotatory ((R,R)) enantiomer, and an achiral meso form.[9] Comparative testing revealed that the antitubercular activity resides almost exclusively in the dextro-(S,S) isomer.[6][10] This high degree of stereospecificity strongly suggested an interaction with a discrete macromolecular target, a key insight into its eventual mechanism of action.[6] The levo-isomer was found to be essentially inactive, while the meso-form exhibited only marginal activity.[6][8]

Table 1: In Vitro Activity of Ethambutol Stereoisomers against M. tuberculosis H37Rv

| Stereoisomer | Chemical Name | Minimum Inhibitory Concentration (MIC) (µg/mL) | Relative Potency |

|---|---|---|---|

| dextro-(S,S) | (+)-2,2'-(Ethylenediimino)-di-1-butanol | 0.8 - 1.0 | 1 (Reference) |

| meso | (R,S)-2,2'-(Ethylenediimino)-di-1-butanol | ~12.5 | ~1/12 - 1/16 |

| levo-(R,R) | (-)-2,2'-(Ethylenediimino)-di-1-butanol | >100 | ~1/200 - 1/500 |

Data synthesized from multiple sources reporting on early SAR studies.[6][7][8][10]

In Vivo Efficacy: Murine Tuberculosis Model

The promising in vitro activity of the dextro isomer was subsequently validated in animal models of tuberculosis. The murine model was a critical tool for assessing the therapeutic potential of ethambutol.

Table 2: Efficacy of Dextro-Ethambutol in Experimental Murine Tuberculosis

| Treatment Group | Daily Dose (mg/kg, oral) | Median Survival Time (Days) | Pathological Score (Lung Lesions) |

|---|---|---|---|

| Untreated Control | - | 18 - 21 | Severe |

| Dextro-Ethambutol | 25 | > 100 | Minimal to Moderate |

| Dextro-Ethambutol | 50 | > 120 | Minimal |

| Dextro-Ethambutol | 100 | > 120 | None to Minimal |

| Streptomycin (Reference) | 100 (subcutaneous) | > 100 | Minimal |

Data are representative of early in vivo studies as described by Thomas et al. (1961).[11]

Early Investigations into the Mechanism of Action

Initial studies into how ethambutol exerted its bacteriostatic effect provided crucial early clues. Research by Forbes, Kuck, and Peets in 1962 demonstrated that ethambutol's inhibitory action was specific to actively multiplying mycobacteria.[1][11][12]

Key findings from these early studies include:

-

Selective Activity: Ethambutol arrested the multiplication of Mycobacterium smegmatis but had no effect on the viability of non-proliferating cells.[1][11]

-

Delayed Onset: The inhibitory effect on bacterial growth was not immediate, becoming apparent only after several hours of exposure, suggesting the depletion of an essential metabolite.[1][11]

-

Drug Uptake: Using C¹⁴-labeled ethambutol, researchers showed that the drug was rapidly taken up by both proliferating and non-proliferating cells.[11][12] This indicated that drug resistance was not due to a failure of uptake but rather an alteration of the drug's target or metabolic pathway.[11]

These observations led to the hypothesis that ethambutol interferes with a metabolic pathway essential for cellular replication. While the precise target—arabinosyl transferases involved in cell wall arabinogalactan synthesis—would not be elucidated until later, these foundational experiments correctly pointed towards an inhibition of a critical biosynthetic process.[9][]

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the foundational literature of the early 1960s.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Culture Medium: A liquid medium such as Proskauer and Beck's or Sauton's medium, supplemented with 0.5% bovine serum albumin (Fraction V) to promote dispersed growth.[12]

-

Inoculum Preparation: A 10- to 14-day-old culture was homogenized, and the turbidity was adjusted to a McFarland standard to yield a final concentration of approximately 10⁵ colony-forming units (CFU)/mL in the test tubes.

-

Drug Preparation: Dextro-, levo-, and meso-ethambutol were dissolved in sterile distilled water and serially diluted in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

-

Incubation: The inoculated tubes, including a drug-free control, were incubated at 37°C.

-

Reading Results: Growth inhibition was determined by visual inspection for turbidity after 14 days of incubation. The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth.

Protocol 2: In Vivo Efficacy in the Murine Tuberculosis Model

-

Animal Model: Swiss white mice (e.g., CF-1 strain), typically weighing 18-22 grams.

-

Infection: Mice were infected intravenously via the tail vein with 0.2 mL of a standardized suspension of M. tuberculosis H37Rv, containing approximately 10⁶ viable organisms.

-

Treatment Regimen: Treatment was initiated one day post-infection and continued daily for a period of up to 120 days. The drug was administered orally via gavage. Control groups received the vehicle (water) only. A positive control group treated with a known effective agent like streptomycin was often included.

-

Endpoints:

-

Survival: The primary endpoint was the median survival time of each group. The experiment was often terminated at a predefined point (e.g., 120 days), and the number of survivors was recorded.

-

Pathology: At the time of death or at the end of the experiment, lungs were removed, fixed, and grossly examined for the extent of tuberculous lesions. A semi-quantitative scoring system was often used to compare the pathological changes between groups.

-

Protocol 3: Radiolabeled Ethambutol Uptake Study

-

Objective: To determine if ethambutol is taken up by mycobacterial cells and whether this uptake differs between proliferating and non-proliferating conditions.[11]

-

Materials: C¹⁴-labeled ethambutol, Mycobacterium smegmatis (a faster-growing surrogate), liquid culture medium (e.g., Sauton's), and buffered saline.[12]

-

Methodology:

-

Proliferating Cells: A culture of M. smegmatis in its exponential growth phase was incubated at 37°C. C¹⁴-ethambutol was added.

-

Non-proliferating Cells: Cells from an exponential phase culture were washed and resuspended in buffered saline (a non-nutritive medium) to arrest growth and incubated at 37°C. C¹⁴-ethambutol was added.

-

-

Sampling: At various time points, aliquots of the cell suspensions were removed, and the cells were harvested by centrifugation.

-

Measurement: The cell pellets were washed to remove external radioactivity. The radioactivity within the cells was then measured using a liquid scintillation counter. The amount of ethambutol taken up was calculated based on the specific activity of the labeled compound and expressed as µg of drug per mg of dry cell weight.[12]

Conclusion

The early research on ethambutol laid a robust foundation for its clinical development. The systematic screening, detailed structure-activity relationship studies highlighting the critical role of stereochemistry, and meticulous in vivo validation provided a clear path forward.[6][14] Furthermore, the initial mode-of-action studies, though not fully elucidating the molecular target, correctly hypothesized that ethambutol worked by interfering with a metabolic process essential for mycobacterial replication.[1][11] These pioneering efforts exemplify a classic era of antibiotic discovery, combining chemical synthesis with rigorous biological evaluation to deliver a drug that remains a vital component in the global fight against tuberculosis.

References

- 1. Mode of action of ethambutol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Treatment of Tuberculosis. A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]

- 9. Ethambutol - Wikipedia [en.wikipedia.org]

- 10. acgpubs.org [acgpubs.org]

- 11. MODE OF ACTION OF ETHAMBUTOL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 14. Structure-activity studies leading to ethambutol, a new type of antituberculous compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethambutol's Impact on Mycobacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of ethambutol, a cornerstone drug in the treatment of tuberculosis. It focuses specifically on its inhibitory effects on the biosynthesis of essential mycobacterial cell wall components. The guide details the drug's primary targets, the downstream consequences of enzymatic inhibition, mechanisms of resistance, and the experimental protocols used to elucidate these processes.

The Unique Architecture of the Mycobacterial Cell Wall

The cell wall of Mycobacterium tuberculosis is a complex and robust structure, critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. Its core consists of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] This intricate assembly is comprised of three covalently linked macromolecules:

-

Peptidoglycan (PG): Forms the foundational layer, providing structural integrity.

-

Arabinogalactan (AG): A highly branched polysaccharide linked to the peptidoglycan. It serves as the anchor for mycolic acids.[3]

-

Mycolic Acids (MA): Very long-chain fatty acids that are esterified to the terminal arabinose residues of arabinogalactan. They form a waxy, hydrophobic outer barrier.[4]

In addition to the mAGP complex, another crucial lipopolysaccharide, Lipoarabinomannan (LAM) , is non-covalently associated with the cell wall and anchored in the plasma membrane.[5][6] Both AG and LAM contain essential arabinan domains synthesized by a family of related enzymes.

Caption: Core structure of the mycobacterial cell wall.

Mechanism of Action: Inhibition of Arabinosyltransferases

Ethambutol is a bacteriostatic agent that specifically disrupts the synthesis of the mycobacterial cell wall.[4] Its primary molecular targets are a group of membrane-embedded arabinosyltransferases (Emb) , which are essential for the polymerization of D-arabinofuranose (Araf) residues into the arabinan domains of both AG and LAM.[3][7][8]

The key enzyme targets are:

-

EmbA and EmbB: These proteins form a complex (EmbA-EmbB) responsible for synthesizing the arabinan portion of arabinogalactan (AG).[8][9][10]

-

EmbC: This enzyme is primarily involved in synthesizing the arabinan core of lipoarabinomannan (LAM).[8][9][10]

Ethambutol binds to a site within EmbB and EmbC that overlaps with the binding sites of both the glycosyl donor and acceptor substrates.[1][11] This competitive inhibition blocks the arabinosyltransferase activity, halting the elongation of arabinan chains.

Caption: Ethambutol inhibits the Emb arabinosyltransferases.

Cellular Consequences of Arabinan Synthesis Inhibition

The inhibition of arabinosyltransferases triggers a cascade of effects that compromise the integrity of the mycobacterial cell envelope.

-

Primary Effect: The most significant consequence is the rapid inhibition of AG synthesis.[12][13][14] This prevents the formation of new attachment sites for mycolic acids.

-

Secondary Effects:

-

Inhibition of LAM Synthesis: Ethambutol also inhibits the arabinan synthesis of LAM, although this effect is often partial compared to the complete inhibition of AG arabinan synthesis.[5][6][15]

-

Accumulation of Free Lipids: With fewer AG acceptor sites available, mycolic acids are instead channeled into other lipid species, leading to the accumulation of trehalose dimycolate (TDM) and trehalose monomycolate (TMM).[7][13][16]

-

Increased Cell Wall Permeability: The disrupted and incomplete cell wall becomes more permeable to other compounds.[4][17] This explains the synergistic activity of ethambutol when used in combination with other anti-tuberculosis drugs like rifampicin and isoniazid.[3]

-

Bacteriostasis: The overall damage to the cell wall prevents bacterial replication, leading to a bacteriostatic effect.[2]

-

Caption: Logical flow of the downstream effects of ethambutol.

Quantitative Data on Ethambutol's Effects

Several studies have quantified the impact of ethambutol on mycobacterial cell wall synthesis. The data below summarizes key findings.

| Parameter Measured | Organism | Ethambutol Conc. | Observation | Reference(s) |

| Incorporation of 14C from D-[14C]glucose into arabinose of AG | M. smegmatis | 3.0 µg/mL | Rapid and specific inhibition of radiolabel transfer into arabinose residues of arabinogalactan. | [12][14][18] |

| Arabinan content in the cell wall core | Growing mycobacterial cultures | Not specified | Over 50% of the arabinan in the cell wall core was removed 1 hour after drug addition. | [5][6] |

| Growth Rate (Doubling Time) | C. glutamicum | 1.0 µg/mL | Doubling time increased from 96 minutes (control) to 138 minutes. | [2] |

| Synthesis of galactan component of AG | M. smegmatis | Not specified | No effect on the synthesis of the galactan component of AG was observed. | [16] |

Mechanisms of Ethambutol Resistance

Clinical resistance to ethambutol is primarily linked to mutations in the genes encoding its target arabinosyltransferases, particularly the embB gene.[19][20][21]

-

Primary Resistance Locus: The most frequently observed mutations occur in codon 306 of the embB gene .[19][20][22]

-

Effect of Mutations: These genetic alterations result in amino acid substitutions in the EmbB protein, likely near the ethambutol binding site.[8][19] This change is believed to lower the binding affinity of the drug, thereby reducing its inhibitory effect.[19]

-

Resistance Levels: The specific amino acid substitution at codon 306 can correlate with the level of drug resistance, as measured by the Minimum Inhibitory Concentration (MIC).

| Gene | Codon | Amino Acid Change | Resulting EMB MIC | Reference(s) |

| embB | 306 | Met → Ile | ~20 µg/mL | [19][20] |

| embB | 306 | Met → Val | ~40 µg/mL | [19][20] |

| embB | 306 | Met → Leu | ~40 µg/mL | [19][20] |

| embB | 406 | Gly → Ala/Asp/Cys | Associated with resistance, but also found in susceptible strains. | [21][23] |

| embB | 497 | Gln → Arg | Associated with resistance, but also found in susceptible strains. | [21] |

Experimental Protocols

The mechanism of ethambutol has been elucidated through various biochemical and microbiological assays. The following are detailed methodologies for key experiments.

This assay directly measures the transfer of arabinose from a donor to an acceptor molecule by isolated mycobacterial enzymes and assesses the inhibitory potential of compounds like ethambutol.

Methodology:

-

Preparation of Enzyme Source:

-

Grow Mycobacterium smegmatis cultures to mid-log phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using a French press or sonication.

-

Perform differential centrifugation to isolate enzymatically active membrane and cell envelope (P60) fractions, which contain the Emb proteins.[24]

-

-

Preparation of Substrates:

-

Arabinose Donor: The radiolabeled donor, decaprenyl-phosphoryl-[14C]-arabinose (DP[14C]A), is typically generated in situ from uniformly labeled D-[14C]glucose via phosphoribose pyrophosphate (p[14C]Rpp).[24]

-

Acceptor: A synthetic acceptor molecule is used. For LAM-specific activity, synthetic mannosides (e.g., Man-(1→6)-Man-1→octyl) can be used.[24] For AG-related activity, synthetic galactan-based acceptors are employed.

-

-

Enzymatic Reaction:

-

Combine the enzyme fraction (0.5 mg membrane, 0.3 mg P60), synthetic acceptor (0.2 mM), ATP (1 mM), p[14C]Rpp (~500,000 dpm), and a suitable buffer (e.g., 50 mM MOPS pH 8.0, 10 mM MgCl2, 5 mM 2-mercaptoethanol) in a total volume of 200 µL.[24]

-

For inhibition studies, add ethambutol at varying concentrations (e.g., 10-200 µg/mL).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Product Analysis:

-

Stop the reaction and extract the lipid-linked products using an organic solvent mixture (e.g., chloroform/methanol).

-

Analyze the extracted products by Thin Layer Chromatography (TLC).[24]

-

Visualize the radiolabeled product, which migrates differently from the unreacted substrates, using autoradiography.

-

Quantify the radioactivity in the product spot to determine enzyme activity and the percentage of inhibition by ethambutol.

-

References

- 1. SIAIS Researchers Unveil Structures of Cell Wall Arabinosyltransferases with the First-Line Anti-tuberculosis Drug Ethambutol [shanghaitech.edu.cn]

- 2. The Antituberculosis Drug Ethambutol Selectively Blocks Apical Growth in CMN Group Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]

- 4. Ethambutol - Wikipedia [en.wikipedia.org]

- 5. Recognition of multiple effects of ethambutol on metabolism of mycobacterial cell envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recognition of multiple effects of ethambutol on metabolism of mycobacterial cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. jwatch.org [jwatch.org]

- 9. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Inhibition of synthesis of arabinogalactan by ethambutol in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biogenesis of the mycobacterial cell wall and the site of action of ethambutol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of synthesis of arabinogalactan by ethambutol in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. The effect of ethambutol on mycobacterial cell wall permeability to hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Ethambutol resistance in Mycobacterium tuberculosis: critical role of embB mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. experts.umn.edu [experts.umn.edu]

- 21. Mutations in the embB Gene and Their Association with Ethambutol Resistance in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates from Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. researchgate.net [researchgate.net]

- 24. Identification of a novel mycobacterial arabinosyltransferase activity which adds an arabinosyl residue to α-D-mannosyl residues - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bacteriostatic and Bactericidal Activity of Ethambutol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (EMB) is a cornerstone of first-line therapy for tuberculosis (TB), caused by Mycobacterium tuberculosis, and is also employed in the treatment of infections caused by nontuberculous mycobacteria, such as Mycobacterium avium complex (MAC).[1] Primarily known for its bacteriostatic action, ethambutol plays a critical role in preventing the emergence of drug resistance to other co-administered antibiotics. This technical guide provides an in-depth exploration of the in vitro bacteriostatic and bactericidal properties of ethambutol, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Arabinogalactan Biosynthesis

Ethambutol's primary mechanism of action involves the disruption of the mycobacterial cell wall synthesis, a complex and unique structure essential for the bacterium's survival. Specifically, ethambutol inhibits arabinosyl transferases, enzymes crucial for the polymerization of D-arabinofuranose residues into arabinogalactan (AG), a key component of the mycobacterial cell wall core.[2] The arabinosyl transferases targeted by ethambutol are encoded by the embCAB operon. Inhibition of these enzymes, particularly EmbB, disrupts the synthesis of the arabinan domain of both arabinogalactan and lipoarabinomannan (LAM).[3] This disruption prevents the subsequent attachment of mycolic acids, leading to a loss of cell wall integrity and increased permeability.[4]

Quantitative In Vitro Activity of Ethambutol

The in vitro activity of ethambutol is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Ethambutol MIC and MBC against Mycobacterium tuberculosis

The susceptibility of M. tuberculosis to ethambutol can vary between different clinical isolates. The following table summarizes representative MIC and MBC values from various studies. It is important to note that MIC values can be influenced by the testing methodology (e.g., broth vs. agar-based methods).[1][5]

| Strain Type | Method | MIC Range (µg/mL) | MBC Range (µg/mL) | MBC/MIC Ratio | Reference(s) |

| Susceptible | Broth Microdilution | 0.5 - 4.0 | 4.0 - >32 | 2 - >8 | [5][6] |

| Susceptible | Agar Proportion | 2.0 - 5.0 | N/A | N/A | [5] |

| Resistant (embB mutation) | Broth Microdilution | 4.0 - >32 | >32 | N/A | [5][6] |

| H37Rv (Reference Strain) | Broth Microdilution | 1.0 - 2.0 | 8.0 - 16.0 | 4 - 8 | [1] |

N/A: Not available

Ethambutol MIC and MBC against Mycobacterium avium Complex (MAC)

Ethambutol is a key component in the treatment of MAC infections. The in vitro activity against MAC isolates is summarized below.

| Strain Type | Method | MIC Range (µg/mL) | MBC Range (µg/mL) | MBC/MIC Ratio | Reference(s) |

| Clinical Isolates | Broth Microdilution | 2.0 - 16.0 | 8.0 - >64 | 2 - >8 | [1][7] |

| Clinical Isolates | Agar Dilution | 4.0 - 16.0 | N/A | N/A | [1] |

N/A: Not available

Bacteriostatic vs. Bactericidal Activity: A Closer Look

Ethambutol is generally considered a bacteriostatic agent at clinically achievable concentrations.[8] This means it inhibits the growth and replication of mycobacteria without directly killing them. However, some studies have demonstrated bactericidal activity, particularly at higher concentrations (well above the MIC) and with prolonged exposure times.[9] The ratio of MBC to MIC is often used to classify the activity of an antimicrobial agent; a ratio of ≤4 is typically considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity. As shown in the tables above, the MBC/MIC ratio for ethambutol against M. tuberculosis and MAC often exceeds 4, supporting its classification as primarily bacteriostatic.

Time-kill kinetic studies, which measure the rate of bacterial killing over time, further elucidate the dynamic activity of ethambutol. These studies have shown that ethambutol exhibits a slow killing rate, and its bactericidal effect is often not observed until after several days of exposure.[8]

Experimental Protocols

Accurate determination of ethambutol's in vitro activity relies on standardized and well-controlled experimental protocols. The following sections detail the methodologies for determining MIC and MBC.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents against mycobacteria.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Ethambutol stock solution

-

Mycobacterium tuberculosis culture

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

-

Incubator (37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Ethambutol Dilutions: Prepare serial twofold dilutions of ethambutol in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis from a fresh culture in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum concentration.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the drug-free control well.

-

MIC Determination: The MIC is the lowest concentration of ethambutol that shows no visible growth. Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the completion of the MIC assay.

Materials:

-

MIC plate with results

-

Middlebrook 7H11 agar plates

-

Sterile micropipette tips

-

Incubator (37°C)

Procedure:

-

Subculturing: From the wells of the MIC plate showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto a Middlebrook 7H11 agar plate.

-

Incubation: Incubate the agar plates at 37°C for 3 to 4 weeks, or until colonies are visible on the control plate (from the initial inoculum).

-

MBC Determination: The MBC is the lowest concentration of ethambutol that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion

Ethambutol remains a vital component of combination therapy for tuberculosis and other mycobacterial infections, primarily due to its ability to prevent the emergence of resistance. Its in vitro activity is predominantly bacteriostatic, targeting the essential process of arabinogalactan biosynthesis in the mycobacterial cell wall. While bactericidal effects can be observed under specific in vitro conditions, its primary role in a clinical setting is to inhibit mycobacterial growth, allowing the host immune system and bactericidal companion drugs to clear the infection. A thorough understanding of its in vitro characteristics, supported by robust and standardized experimental protocols, is essential for the continued effective use of this important antimicrobial agent and for the development of new therapeutic strategies against mycobacterial diseases.

References

- 1. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethambutol Resistance as Determined by Broth Dilution Method Correlates Better than Sequencing Results with embB Mutations in Multidrug-Resistant Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.asm.org [journals.asm.org]

Pharmacokinetics and Metabolic Fate of Ethambutol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic fate of the first-line antituberculosis drug, ethambutol, in various preclinical models. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental methodologies are provided. Visualizations of the metabolic pathway and a typical experimental workflow are included to facilitate understanding.

Introduction

Ethambutol is a bacteriostatic agent crucial in the combination therapy of tuberculosis. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is paramount for predicting its pharmacokinetic behavior in humans and for the development of new therapeutic strategies. This guide synthesizes available data from studies in rodents (mice and rats), rabbits, and non-human primates.

Pharmacokinetic Parameters

The pharmacokinetic properties of ethambutol have been investigated in several preclinical species. The following tables summarize the key pharmacokinetic parameters observed after oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of Ethambutol in Rodents

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |

| Rat | 90 | PO (lung tissue) | 39.89 | 2.25 | 3.43 | - | - | [1] |

| Mouse | 50, 100, 200 | PO | - | - | - | - | - | [2] |

| Apparent Clearance: 3,400 mL/h/kg | [2] | |||||||

| Apparent Volume of Distribution (Central): 1,500 mL/kg | [2] | |||||||

| Apparent Volume of Distribution (Peripheral): 4,690 mL/kg | [2] |

Note: '-' indicates data not available from the cited sources.

Table 2: Pharmacokinetic Parameters of Ethambutol in Rabbits

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |

| Rabbit | - | - | - | - | - | - | - | Data not available |

Note: Comprehensive pharmacokinetic data for ethambutol in rabbits is limited in the available literature.

Table 3: Pharmacokinetic Parameters of Ethambutol in Non-Human Primates

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |

| Cynomolgus Macaque | - | PO | - | - | - | - | - | [3][4] |

| Squirrel Monkey | 25 | PO | - | - | - | - | - | [5] |

Note: While studies have been conducted in these species, specific quantitative pharmacokinetic parameters were not detailed in the cited abstracts. Ethambutol was found to be rapidly and widely distributed in squirrel monkey tissues, with lung concentrations exceeding plasma concentrations.[5]

Table 4: Protein Binding of Ethambutol in Various Species

| Species | Protein Binding (%) | Reference(s) |

| Human | 20-30 | [6] |

| 12 (median) | [6][7] | |

| 1.5 (median) | [8] | |

| General (Animal) | No significant difference between humans, rats, rabbits, and monkeys | [9] |

Metabolic Fate of Ethambutol

The metabolism of ethambutol primarily occurs in the liver. The main metabolic pathway involves a two-step oxidation process.[6][10][11][12][13] Initially, ethambutol is oxidized by alcohol dehydrogenase to an unstable aldehyde intermediate.[1][11] This intermediate is then further oxidized by aldehyde dehydrogenase to form the main metabolite, 2,2'-(ethylenediimino)dibutyric acid.[6][10][12][13] A novel metabolite, 2-aminobutyric acid (AABA), has also been proposed, potentially formed from the known metabolite EDBA.[14][15][16]

Experimental Protocols

This section outlines typical methodologies employed in preclinical pharmacokinetic studies of ethambutol.

Animal Models

-

Rats: Wistar or Sprague-Dawley rats are commonly used.[1][17]

-

Mice: BALB/c or C57BL/6 mice are frequently utilized.[2][18]

-

Rabbits: New Zealand White rabbits are a common model.[19]

-

Non-Human Primates: Cynomolgus macaques and squirrel monkeys have been used in ethambutol research.[3][4][5]

Drug Administration

-

Oral (PO): Administration is typically performed via oral gavage using a suitable gavage needle.[2][17][18] Animals are often fasted overnight prior to dosing.[1] The vehicle for ethambutol is commonly water or a saline solution.

-

Intravenous (IV): For bioavailability studies, ethambutol is administered intravenously, usually through a tail vein in rodents.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points. In rodents, common collection sites include the tail vein, saphenous vein, or retro-orbital sinus.[18] For terminal studies, cardiac puncture is used. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma/Serum: Plasma is separated by centrifugation of whole blood. Serum is obtained after allowing the blood to clot. Samples are stored frozen (e.g., at -80°C) until analysis.

-

Tissues: For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., lungs, liver, kidneys) are harvested, homogenized, and processed for drug analysis.[1]

Bioanalytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a common method for quantifying ethambutol in biological matrices.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the determination of ethambutol and its metabolites in plasma, urine, and tissue homogenates.[1][7][20][21][22] Sample preparation often involves protein precipitation or liquid-liquid extraction.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and metabolism of ethambutol in key preclinical species. While data in rodents is more readily available, there is a clear need for more comprehensive pharmacokinetic studies in rabbits and non-human primates to better understand the interspecies differences and to improve the translation of preclinical findings to the clinical setting. The methodologies and data presented here can serve as a valuable reference for designing future studies and for the continued development of effective tuberculosis therapies.

References

- 1. biomedres.us [biomedres.us]

- 2. Ethambutol - Wikipedia [en.wikipedia.org]

- 3. Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Pharmacokinetics and Pharmacodynamics of Isoniazid, Rifampicin, Pyrazinamide and Ethambutol in a Cross-Over Cynomolgus Macaque Model of Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Binding of First-Line Antituberculosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Binding of First-Line Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine [mdpi.com]

- 8. Protein binding investigation of first-line and second-line antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. LC-QToF-MS method for quantification of ethambutol, isoniazid, pyrazinamide and rifampicin in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

- 22. Method Development and Validation of Ethambutol in Human Plasma by Using LCMS/MS | Semantic Scholar [semanticscholar.org]

Ethambutol dihydrochloride molecular formula and weight for calculations

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties and mechanism of action of Ethambutol Dihydrochloride is paramount for its effective application in the study of Mycobacterium tuberculosis and other susceptible mycobacteria. This guide provides core technical data, outlines a common experimental protocol, and visualizes the compound's mechanism of action to support laboratory investigations.

Core Physicochemical Data

Precise calculations for experimental assays begin with accurate molecular data. The fundamental properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₂₆Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 277.23 g/mol | [1][2][3] |

| CAS Number | 1070-11-7 | [1][2][3] |

| Synonyms | Ethambutol HCl, 2,2′-(1,2-Ethanediyldiimino)bis-1-butanol dihydrochloride | [1][3][4] |

Mechanism of Action

This compound is a bacteriostatic agent that specifically targets the synthesis of the mycobacterial cell wall.[5] Its primary mechanism involves the inhibition of the enzyme arabinosyl transferase.[] This enzyme is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[5] By disrupting the formation of the arabinogalactan layer, ethambutol compromises the integrity of the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.[5][]

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a crucial first-line bacteriostatic agent in the treatment of tuberculosis and infections caused by other mycobacteria, such as Mycobacterium avium complex.[][2] Its primary mechanism of action involves the inhibition of arabinosyl transferase, an enzyme essential for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[][3][4] This disruption of the cell wall leads to increased permeability and inhibits bacterial replication.[][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) of ethambutol is critical for guiding therapeutic decisions, monitoring for the emergence of drug resistance, and for the development of new anti-tuberculosis drugs.

This document provides detailed protocols for determining the MIC of ethambutol against Mycobacterium tuberculosis and other mycobacteria, focusing on the broth microdilution and agar dilution methods.

Mechanism of Action of Ethambutol

Ethambutol specifically targets the embB gene product, arabinosyl transferase. This enzyme is responsible for the polymerization of D-arabinofuranose into arabinan, a major component of the arabinogalactan layer of the mycobacterial cell wall. By inhibiting this enzyme, ethambutol effectively halts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the structural integrity of the cell wall.

References

Application Notes and Protocols: Development of Ethambutol-Containing Nanodelivery Systems for Improved Efficacy

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with treatment regimens that are often long and complex.[1] Ethambutol (EMB) is a crucial first-line antibiotic used in combination therapy for TB.[2][3] However, conventional oral administration of EMB is associated with challenges such as the need for frequent high doses to maintain therapeutic concentrations, which can lead to systemic side effects and poor patient compliance.[2][4] These limitations can contribute to treatment failure and the emergence of drug-resistant TB strains.[5]

Nanotechnology offers a promising strategy to overcome these hurdles.[3][6] By encapsulating ethambutol within nanocarriers, it is possible to develop advanced drug delivery systems with numerous advantages.[3] These systems can provide sustained and controlled release of the drug, which may reduce dosing frequency, improve patient adherence, and maintain effective drug levels at the site of infection for longer periods.[2][7][8] Furthermore, nanoparticles can be designed to target macrophages, the primary host cells for M. tuberculosis, thereby increasing the drug concentration at the site of infection while minimizing systemic exposure and associated toxicity.[9][10] Various nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles, niosomes, and graphene-based systems, have been explored for the delivery of ethambutol, showing potential for enhanced therapeutic efficacy.[1][7][11]

Caption: Rationale for using nanodelivery systems for ethambutol therapy.

Data Presentation: Physicochemical Properties and Performance

The following tables summarize quantitative data from various studies on ethambutol-loaded nanodelivery systems.

Table 1: Polymeric Nanoparticles for Ethambutol Delivery

| Polymer Type | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

|---|---|---|---|---|---|---|---|

| Albumin | Desolation | 192.1 - 605.06 | - | -5.56 to -25.6 | 34 - 75.7 | - | [11] |

| Poly-ε-caprolactone (PCL) | Nanoprecipitation | 423.6 ± 130.3 | 0.467 ± 0.131 | -18.8 ± 0.520 | 76.57 ± 3.86 | 12.43 ± 0.39 | [7] |

| Eudragit RS-100 | Double Emulsion (W/O/W) | 136.1 | - | +25.2 | 73.3 | 13.21 |[8][12] |

Table 2: Other Nanocarrier Systems for Ethambutol Delivery

| Nanocarrier Type | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release | Reference |

|---|---|---|---|---|---|---|

| Graphene Oxide-FeNPs | Stirring | - | - | - | Sustained release up to 50 hours | [2] |

| Niosomes | Thin-film Hydration | Nano-range | Stable (neutral/negative charge) | 12.20 - 25.81 | Biphasic release | [13][14] |

| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | < 100 | - | > 98 | - |[15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of ethambutol-containing nanodelivery systems.

Caption: General experimental workflow for developing ethambutol nanosystems.

Protocol 1: Synthesis of Ethambutol-Loaded Polymeric Nanoparticles

A. Nanoprecipitation Method (for PCL Nanoparticles)[7]

-

Prepare Organic Phase: Dissolve 100 mg of poly-ε-caprolactone (PCL) in acetone.

-

Prepare Aqueous Phase: Dissolve a stabilizer, such as 0.1% (w/w) Lutrol® F68, in double-distilled water. Separately, dissolve 50 mg of ethambutol in 5 mL of double-distilled water and add it to the aqueous stabilizer solution under stirring.

-

Nanoprecipitation: Slowly add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (e.g., 400 rpm) at room temperature. Nanoparticles will form spontaneously.

-

Purification: Stir the resulting suspension for a few hours to allow for solvent evaporation. Purify the nanoparticles by centrifugation (e.g., 10,000 × g for 60 min at 4°C). Discard the supernatant and resuspend the pellet in fresh distilled water. Repeat this washing step three times.

-

Lyophilization: Freeze-dry the purified nanoparticle suspension using a cryoprotectant to obtain a powder that can be stored and easily redispersed.

B. Double Emulsion (W/O/W) Solvent Evaporation Method (for Eudragit Nanoparticles)[8][12]

-

Prepare Primary Emulsion (W/O): Dissolve ethambutol in an aqueous solution (e.g., distilled water). Dissolve the polymer (e.g., Eudragit RS-100) in an organic solvent (e.g., dichloromethane). Add the aqueous drug solution to the organic polymer solution and sonicate at high speed to form a water-in-oil (W/O) emulsion.

-

Prepare Secondary Emulsion (W/O/W): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) under high-speed stirring or sonication. This forms the double emulsion.

-

Solvent Evaporation: Continuously stir the W/O/W emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation, wash them with distilled water to remove the excess stabilizer and unencapsulated drug, and then proceed with lyophilization.

Protocol 2: Physicochemical Characterization

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential[7][16]

-

Sample Preparation: Re-disperse the lyophilized nanoparticles or use the purified aqueous suspension. Dilute the sample appropriately with deionized water to avoid multiple scattering effects.

-

Measurement: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). Perform measurements at a fixed angle (e.g., 173°) and a constant temperature (25°C).

-

Analysis: The instrument software will calculate the average hydrodynamic diameter (particle size), the PDI (an indicator of size distribution homogeneity), and the zeta potential (an indicator of colloidal stability).[7] Report values as mean ± standard deviation of at least three independent measurements.

B. Encapsulation Efficiency (EE) and Drug Loading (DL)[7][12]

-

Separate Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 10,000 × g for 60 min at 4°C).[7]

-